

A Guide to Inter-laboratory Comparison of Penicillic Acid Measurements

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Compound of Interest		
Compound Name:	Penillic acid	
Cat. No.:	B1253385	Get Quote

For researchers, scientists, and professionals in drug development, the accurate and consistent measurement of penicillic acid, a mycotoxin produced by various Aspergillus and Penicillium species, is critical for food safety, toxicological studies, and regulatory compliance. This guide provides an objective comparison of analytical methodologies for penicillic acid quantification, supported by experimental data from various studies. While a direct, large-scale inter-laboratory comparison study for penicillic acid is not readily available in published literature, this guide draws upon data from single-laboratory validation studies and the framework of broader mycotoxin proficiency tests to offer valuable insights into method performance.

Data Presentation: Performance of Analytical Methods

The performance of an analytical method is crucial for its reliability and is typically assessed through validation parameters such as recovery, precision (expressed as relative standard deviation or RSD), and limits of detection (LOD) and quantification (LOQ). The following table summarizes the performance of common chromatographic methods used for the determination of penicillic acid in different food matrices.



Analytical Method	Matrix	Recovery (%)	RSD (%)	LOQ/LOD (µg/kg)	Reference
HPLC- MS/MS	Fruits (Kiwi, Apple, Peach, etc.)	72.9 - 102.2	1.3 - 7.9	LOQ: 0.2	[1]
GC-MS/MS	Cereals	85.4 - 108.9	-	LOQ: 10.0	[2]
GLC-ECD	Corn, Dried Beans, Apple Juice	> 80	-	LOD: 4.0	

Experimental Protocols

Detailed and standardized experimental protocols are the foundation of reproducible and comparable results. Below are outlines of methodologies employed in the analysis of penicillic acid.

QuEChERS-based Extraction and HPLC-MS/MS Analysis for Penicillic Acid in Fruits

This method, adapted from a study on penicillic acid in various fruits, utilizes the "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) approach for sample preparation.[1]

Sample Preparation and Extraction:

- Homogenize 5 g of the fruit sample with 10 mL of ethyl acetate.
- Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, vortex vigorously for 1 minute, and centrifuge at 4000 rpm for 5 minutes.
- Transfer the upper ethyl acetate layer to a new tube.
- Add 150 mg of anhydrous magnesium sulfate, 50 mg of primary secondary amine (PSA), 50 mg of C18, and 10 mg of multi-walled carbon nanotubes (MWCNTs).
- Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.



- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 1 mL of the initial mobile phase for HPLC-MS/MS analysis.

HPLC-MS/MS Conditions:

- Column: A suitable C18 column.
- Mobile Phase: A gradient of water with 0.1% formic acid and methanol.
- Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
- Transitions: Monitor specific precursor-to-product ion transitions for penicillic acid for quantification and confirmation.

Gas-Liquid Chromatography (GLC) with Electron Capture Detection (ECD)

This method is a classic approach for the analysis of penicillic acid.

Extraction and Clean-up:

- Extract the sample with ethyl acetate.
- Perform liquid-liquid extraction to isolate the penicillic acid.
- Further purify the extract using a silica gel column, eluting with a hexane-ethyl acetate mixture.

Derivatization and GLC-ECD Analysis:

- Evaporate the purified extract and derivatize the penicillic acid with a suitable reagent (e.g., trifluoroacetic anhydride) to make it volatile and amenable to gas chromatography.
- Inject the derivatized sample into a GLC system equipped with an electron capture detector (ECD), which is highly sensitive to the derivatized compound.

Visualization of Workflows and Concepts





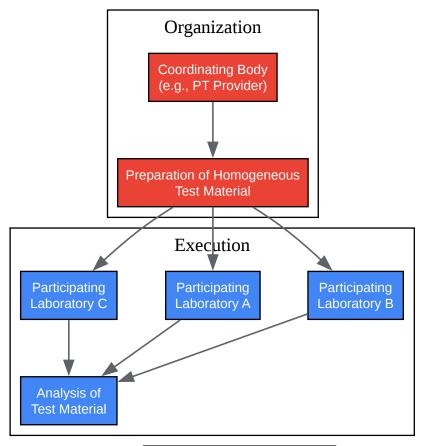


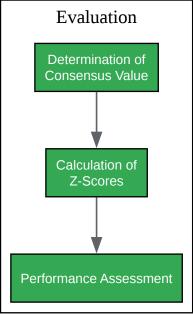
To better illustrate the processes and logical relationships in penicillic acid analysis and interlaboratory comparisons, the following diagrams are provided.











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References

- 1. Penicillic acid in fruits: method development, validation by liquid chromatography-tandem mass spectrometry and survey in southern China PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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